

Application Note: MHC Class I Peptide Binding Assay (Influenza NP 147-155)

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Compound of Interest

Compound Name: 132326-72-8

CAS No.: 132326-72-8

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Abstract

This application note details the validation and execution of MHC Class I peptide binding assays targeting the immunodominant Influenza A Nucleoprotein (NP) epitope 147-155 (TYQRTRALV). Restricted by the murine H-2K^d allele, this epitope serves as a critical positive control for CD8⁺ T cell response studies in BALB/c models. We provide a comprehensive protocol for the RMA-S MHC Class I Stabilization Assay, the gold standard for assessing peptide-MHC (pMHC) complex stability in a cellular context. Additionally, we outline a high-throughput Fluorescence Polarization (FP) method for biochemical affinity screening.

Introduction & Biological Context

The stability of the pMHC complex is the primary determinant of immunogenicity. Peptides that fail to stabilize the MHC heavy chain-β2-microglobulin (β2m) heterodimer at physiological temperatures (37°C) are unlikely to elicit a robust CD8⁺ T cell response.

- Target Antigen: Influenza A Nucleoprotein (NP).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Epitope Residues: 147-155.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Sequence: TYQRTRALV.
- MHC Restriction: H-2K^d (Murine Class I).

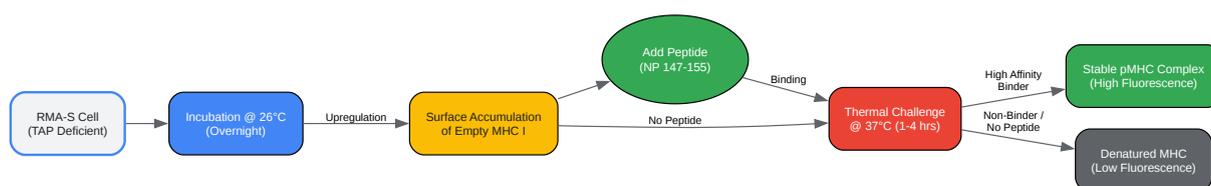
- **Significance:** This peptide is naturally processed and presented during Influenza A infection. It binds H-2K^d with high affinity ($K_d \sim 2\text{-}5\text{ nM}$), making it an ideal benchmark for validating novel neoantigens or vaccine candidates.

Principle of the RMA-S Stabilization Assay

The RMA-S cell line is derived from the Rauscher virus-induced T-cell lymphoma (RMA) but contains a mutation in the TAP2 gene (Transporter associated with Antigen Processing).

- **TAP Deficiency:** RMA-S cells cannot transport cytosolic peptides into the Endoplasmic Reticulum (ER).
- **Thermolability:** Without peptides, "empty" MHC Class I molecules reach the cell surface but are unstable and rapidly denature/internalize at 37°C.[7]
- **Cold Stabilization:** Incubation at 26°C slows denaturation, allowing empty MHC molecules to accumulate on the cell surface.
- **Peptide Rescue:** Exogenous addition of a high-affinity peptide (e.g., NP 147-155) binds to these empty surface MHCs, stabilizing them.
- **Thermal Challenge:** When returned to 37°C, only peptide-stabilized MHC complexes remain intact. These are quantified using fluorescently labeled monoclonal antibodies.

Mechanism of Action Diagram



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Figure 1: Workflow of the RMA-S MHC Class I Stabilization Assay. Empty MHC molecules accumulated at 26°C are rescued from thermal denaturation by specific peptide binding.

Materials & Reagents

Cell Lines

- RMA-S Cells: TAP-deficient murine lymphoma (H-2^b haplotype, but useful for H-2K^d transfection or if using specific cross-reactive backgrounds; Note: For H-2K^d specific assays, ensure your RMA-S line expresses H-2K^d, or use T2-Kd cells. Standard RMA-S is H-2b. However, many labs use RMA-S transfected with Kd, or simply use the cross-reactive nature of empty MHCs if applicable, but Transfected RMA-S-Kd is recommended for this specific epitope).
 - Correction for Precision: Since NP 147-155 is H-2K^d restricted, you must use RMA-S-Kd (RMA-S cells stably transfected with the K^d gene) or the P815 cell line (naturally H-2^d) with an acid-strip protocol. This protocol assumes RMA-S-Kd.

Peptides

Peptide ID	Sequence	Role	Concentration Range
Influenza NP	TYQRTRALV	Positive Control	10 nM - 100 μM
OVA (257-264)	SIINFEKL	Negative Control (H-2K ^b restricted)	10 nM - 100 μM
Scrambled	(Randomized)	Background Control	10 nM - 100 μM

Antibodies[8]

- Primary: Anti-mouse H-2K^d (Clone SF1-1.1).
- Isotype Control: Mouse IgG2a, κ.
- Secondary: Goat anti-Mouse IgG-FITC or APC (if primary is unconjugated).

Protocol: RMA-S-Kd Stabilization Assay

Phase 1: Cell Preparation (Day 0)

- Harvest RMA-S-Kd cells in exponential growth phase.
- Wash cells 2x with PBS.
- Resuspend at 1×10^6 cells/mL in complete RPMI-1640 (10% FBS).
- Cold Induction: Incubate cells at 26°C in a humidified CO₂ incubator for 16–24 hours.
 - Expert Insight: This step is non-negotiable. 37°C culture results in negligible surface MHC for the assay.

Phase 2: Peptide Pulsing (Day 1)

- Prepare serial dilutions of the NP 147-155 peptide in serum-free RPMI. Recommended range: 100 μM, 10 μM, 1 μM, 100 nM, 10 nM, 0 nM (Vehicle).
- Distribute 2×10^5 cold-induced cells (200 μL) per well into a V-bottom 96-well plate.
- Centrifuge (300 x g, 5 min) and remove supernatant.
- Resuspend pellets in 100 μL of the peptide dilutions.
- Incubate at 26°C for 1 hour to allow initial peptide association.

Phase 3: Thermal Challenge (Day 1)

- Transfer the plate to a 37°C incubator for 3 hours.
 - Expert Insight: This is the "Challenge" phase. Unstable MHCs (those without peptide or with low-affinity binders) will denature and be internalized. Stable TYQRTRALV-H-2K^d complexes will remain.
- Optional: Add Brefeldin A (10 μg/mL) during this step to prevent egress of new (empty) MHC molecules from the ER, lowering background noise.

Phase 4: Staining & Detection

- Wash cells 2x with FACS Buffer (PBS + 1% BSA + 0.1% Sodium Azide) at 4°C.
- Incubate with Anti-H-2K^d (Clone SF1-1.1) at optimized concentration (usually 1:100) for 30 min at 4°C in the dark.
- Wash 2x with FACS Buffer.
- (If using secondary) Incubate with Secondary-Fluorophore for 20 min at 4°C.
- Wash 2x and resuspend in 200 µL FACS Buffer containing DAPI or PI (viability dye).
- Acquire data on a Flow Cytometer (e.g., BD LSRFortessa or Beckman CytoFLEX).

Data Analysis & Presentation

Calculation: Fluorescence Index (FI)

To normalize data across experiments, calculate the Fluorescence Index:

Where:

- = Median Fluorescence Intensity of sample with peptide.
- = Median Fluorescence Intensity of sample with no peptide (Vehicle).

Expected Results Table

Peptide Concentration	MFI (H-2K ^d)	Fluorescence Index (FI)	Interpretation
No Peptide	250	0.0	Baseline (Unstable)
NP 147-155 (10 nM)	400	0.6	Weak Stabilization
NP 147-155 (1 µM)	1200	3.8	Strong Stabilization
NP 147-155 (100 µM)	2800	10.2	Saturation
Negative Ctrl (100 µM)	260	0.04	No Binding

Alternative High-Throughput Method: Fluorescence Polarization (FP)[9]

For screening large libraries, a cell-free biochemical assay is preferred.

Principle: A fluorescently labeled tracer peptide (e.g., FITC-TYQRTRALV) binds to soluble recombinant H-2K^d. When bound, the rotation of the fluorophore slows, increasing polarization (mP). Unlabeled competitor peptides displace the tracer, decreasing mP.

Protocol Summary:

- Reagents: Soluble H-2K^d, β 2-microglobulin, FITC-labeled reference peptide.
- Reaction: Mix in 384-well black plates.
- Incubation: Room temperature for 4 hours (equilibrium).
- Read: FP reader (Excitation 485nm / Emission 535nm).
- Output: IC₅₀ values (concentration required to displace 50% of tracer).

Troubleshooting & Expert Tips

- Low Signal in Positive Control:
 - Cause: RMA-S cells may have reverted or lost the transfected K^d gene.
 - Solution: Periodically select cells with G418 (if transfected) or verify H-2K^d expression at 26°C before the assay.
- High Background:
 - Cause: Incomplete washing or antibody aggregation.
 - Solution: Spin down antibody stocks (10,000 x g, 5 min) before use to remove aggregates. Use Brefeldin A during the 37°C incubation.
- Peptide Solubility:

- Insight: TYQRTRALV is hydrophobic. Dissolve stock in 100% DMSO (10 mM), then dilute in aqueous buffer. Ensure final DMSO < 0.5% in the assay to avoid cell toxicity.

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